molecular formula C22H20N4OS B2680539 (Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide CAS No. 1322011-21-1

(Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

Cat. No.: B2680539
CAS No.: 1322011-21-1
M. Wt: 388.49
InChI Key: SDKUJQQHWVIUGF-AQTBWJFISA-N
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Description

(Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a cyano group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of 4-ethylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Vinylation: The thiazole derivative is then subjected to a vinylation reaction using a suitable vinylating agent, such as vinyl bromide, under basic conditions.

    Cyano Group Introduction: The cyano group is introduced via a nucleophilic substitution reaction using a cyanating agent like sodium cyanide.

    Acetamide Formation: Finally, the compound is reacted with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the thiazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium cyanide, vinyl bromide.

Major Products Formed

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Amines and other reduced forms of the original compound.

    Substituted Derivatives: Compounds with different functional groups replacing the original cyano or thiazole groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The cyano group and thiazole ring are key functional groups that enable binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide: Similar structure with a methoxy group instead of an ethyl group.

    (Z)-N-(4-((2-cyano-2-(4-(4-chlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide: Similar structure with a chloro group instead of an ethyl group.

Uniqueness

The uniqueness of (Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide lies in its specific functional groups and their arrangement, which confer distinct chemical properties and potential applications. The presence of the ethyl group may influence its reactivity and interactions compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[4-[[(Z)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-3-16-4-6-17(7-5-16)21-14-28-22(26-21)18(12-23)13-24-19-8-10-20(11-9-19)25-15(2)27/h4-11,13-14,24H,3H2,1-2H3,(H,25,27)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKUJQQHWVIUGF-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)NC(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)NC(=O)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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